![molecular formula C9H10ClF4N B13553885 {[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride CAS No. 2803855-79-8](/img/structure/B13553885.png)
{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is a chemical compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Fluoro-Substituted Phenyl Ring:
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Methylamine Group:
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can yield primary amines.
Applications De Recherche Scientifique
{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of {[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The fluoro-substituted phenyl ring can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)benzoic acid
Uniqueness
{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride is unique due to its combination of a trifluoromethyl group and a fluoro-substituted phenyl ring, which imparts distinct chemical properties
Propriétés
Numéro CAS |
2803855-79-8 |
|---|---|
Formule moléculaire |
C9H10ClF4N |
Poids moléculaire |
243.63 g/mol |
Nom IUPAC |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F4N.ClH/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10;/h2-4,14H,5H2,1H3;1H |
Clé InChI |
LMNPNRJHMGUAIE-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC(=C1)C(F)(F)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


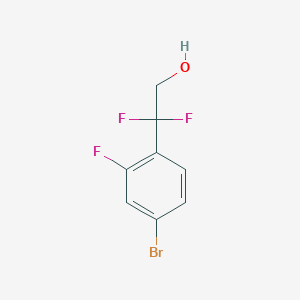
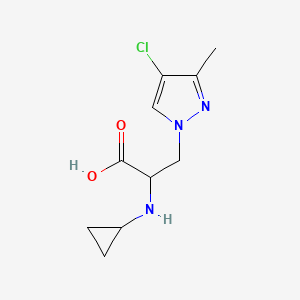
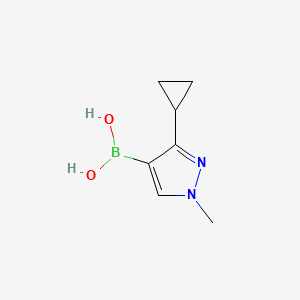
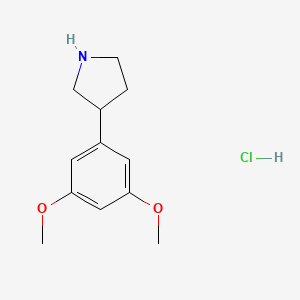
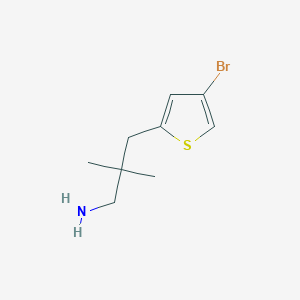

![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)


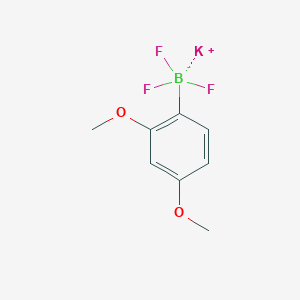
![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
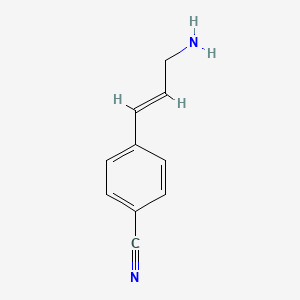

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)
